Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride

Description

Systematic Nomenclature and Structural Identity

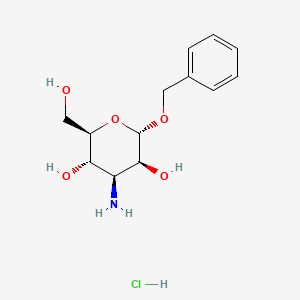

Benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is systematically identified by its Chemical Abstracts Service number 172838-30-1 and molecular formula C₁₃H₂₀ClNO₅. The compound's systematic International Union of Pure and Applied Chemistry name is (2S,3S,4S,5S,6R)-4-amino-2-(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,5-diol hydrochloride, which precisely defines its stereochemical configuration. The molecule possesses a molecular weight of 305.75 grams per mole and exhibits an exact mass of 305.10300.

The structural architecture of this compound belongs to the family of aminodeoxy sugars, characterized by the replacement of a hydroxyl group at the 3-position of α-D-mannopyranoside with an amino group. The benzyl group attached at the anomeric center serves as a protective moiety, preventing premature hydrolysis of the glycosidic bond during synthetic procedures. This protective functionality is crucial for maintaining structural integrity throughout complex synthetic transformations.

Table 1: Physical and Chemical Properties of Benzyl 3-Amino-3-deoxy-α-D-mannopyranoside Hydrochloride

The stereochemistry is precisely defined by the α-configuration at the anomeric carbon, ensuring specific interactions with biological targets such as lectins and enzymes. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl, which provides a standardized format for computational analysis and database searches.

The compound exists as a white to off-white crystalline solid with limited solubility in polar solvents, necessitating the use of dimethyl sulfoxide or dimethylformamide for stock solutions in experimental settings. The hydrochloride counterion significantly improves crystallinity and aqueous solubility, making it more suitable for handling in biological assays compared to the free base form.

Historical Development in Carbohydrate Chemistry

The development of benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride is rooted in the broader historical evolution of carbohydrate chemistry, which began with the pioneering work of Emil Fischer in the late 19th century. Fischer and his students achieved the synthesis of glucose in 1890, marking one of the most important milestones in organic chemistry development. This foundational work established the principles of carbohydrate structure elucidation and stereochemistry that would later enable the synthesis of complex aminodeoxy sugar derivatives.

The specific development of 3-amino-3-deoxy sugar compounds gained momentum in the mid-20th century when researchers recognized their potential as antituberculous agents. Hans Baer and Bruno Radatus made significant contributions to this field in 1985 by developing a practical four-step synthesis of 3-amino-3-deoxy-α-D-mannopyranosyl 3-amino-3-deoxy-α-D-mannopyranoside, demonstrating remarkable inhibitory activity against Mycobacterium tuberculosis and Mycobacterium avium.

The synthesis methodologies evolved from early nitromethane cyclization approaches, which suffered from poor selectivity and tedious isolation procedures, to more efficient strategies employing trifluoromethylsulfonylation followed by azide displacement. These developments provided the foundation for preparing aminodeoxy sugar derivatives on a multigram scale, enabling detailed pharmacological evaluation and broader research applications.

Table 2: Historical Milestones in Aminodeoxy Sugar Development

| Year | Development | Researchers | Significance |

|---|---|---|---|

| 1890 | Glucose synthesis | Fischer and students | Foundation of carbohydrate chemistry |

| 1930 | First azide-containing sugar | Bertho | Introduction of azide methodology |

| 1967 | Mitsunobu reaction for azides | Hughes | Simplified azide introduction from alcohols |

| 1985 | Practical aminodeoxy sugar synthesis | Baer and Radatus | Scalable production methods |

The advancement of carbohydrate chemistry in the late 20th and early 21st centuries has been driven by the recognition of carbohydrates' biological importance and their role in cellular communications. The discovery that oligosaccharides occurring as conjugates with proteins and lipids on cell surfaces have key roles in eukaryotic cellular communications has propelled the field forward. This understanding necessitated the development of more sophisticated synthetic methods similar to those used for polypeptide synthesis.

Modern developments in the field have benefited from advances in instrumental methods such as gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, which have become more powerful and effective for structure elucidation of complex oligosaccharides. These technological advances have enabled researchers to design and synthesize increasingly complex aminodeoxy sugar derivatives with specific biological activities.

Position Within Aminodeoxy Sugar Research

Benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride occupies a strategic position within the broader field of aminodeoxy sugar research, representing both a synthetic intermediate and a biological probe with distinct applications. Amino sugars constitute a diverse class of carbohydrate derivatives where hydroxyl groups have been replaced with amine groups, with more than 60 known amino sugars documented in the literature. Among these, the most abundant is N-acetyl-D-glucosamine, which serves as the main component of chitin, highlighting the biological significance of this compound class.

The research trajectory of aminodeoxy sugars has been shaped by their unique synthetic challenges and biological activities. These compounds present particular difficulties in stereoselective formation due to the Lewis basic nature of amino substituents, and the use of N-acyl protecting groups often proves problematic due to competing oxazoline formation during glycosylation reactions. The development of benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride addresses some of these synthetic limitations through its protective benzyl group strategy.

Current research applications of this compound span multiple domains within glycoscience. In glycoconjugate synthesis, the amino group enables selective conjugation to peptides, proteins, and lipids via carbodiimide-mediated amide bond formation. Researchers have demonstrated its utility in synthesizing mannose-containing glycopeptides that mimic bacterial cell wall components, facilitating vaccine development applications. This represents a significant advancement in the field of glycoengineering, where precise control over glycosylation patterns is essential for biological activity.

Table 3: Research Applications of Benzyl 3-Amino-3-deoxy-α-D-mannopyranoside Hydrochloride

The compound's role in enzyme inhibition studies has proven particularly significant. It acts as a competitive inhibitor of α-mannosidases, enzymes involved in N-linked glycan processing, with structural studies revealing that the amino group at the 3-position forms hydrogen bonds with catalytic aspartate residues. This mechanism of action has made it valuable for investigating glycan processing pathways and developing potential therapeutic interventions.

Recent developments in the field have focused on creating novel synthetic routes that address the inherent challenges of aminodeoxy sugar synthesis. Researchers have developed boron-catalyzed strategies utilizing silyl ether glycosyl acceptors and 2-aminosugar donors that employ protective groups like 2,2,2-trichloroethoxycarbonyl for amino functionality. These advances enable operationally simple, room-temperature glycosylations with rapid reaction profiles, addressing some of the traditional limitations in aminodeoxy sugar synthesis.

The integration of aminodeoxy sugars into supramolecular chemistry represents an emerging frontier. Recent work has demonstrated the development of amino sugar-based supramolecular hydrogels constructed from low-molecular-weight hydrogelators derived from amino sugars. These materials exhibit reduction-responsive properties and demonstrate the versatility of amino sugar derivatives in materials science applications.

The compound's position within contemporary carbohydrate research is further strengthened by its role in biosynthetic applications. Engineered microorganisms have been developed to produce amino deoxy-sugar-conjugated compounds, demonstrating the potential for biotechnological production of these valuable derivatives. This biotechnological approach represents a sustainable alternative to traditional chemical synthesis methods and opens new avenues for large-scale production of aminodeoxy sugar derivatives.

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H/t9-,10+,11-,12+,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOGLYAFSWPUKK-LKEZZVCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using suitable protecting groups to prevent unwanted reactions.

Introduction of Amino Group: The protected mannose derivative is then subjected to a reaction with an amine source to introduce the amino group at the third carbon position.

Benzylation: The hydroxyl group at the first carbon position is benzylated using benzyl chloride in the presence of a base.

Deprotection: The protecting groups are removed to yield the final product, Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside.

Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to convert the amino group to a primary amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products:

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is synthesized through specific glycosylation reactions that yield high stereoselectivity. The use of protecting groups, such as benzylidene imines, has been shown to influence the stereochemical outcomes during synthesis significantly. For instance, studies indicate that the choice of nitrogen protecting groups plays a crucial role in determining the selectivity of glycosylation reactions, which is essential for producing compounds with desired biological activities .

Table 1: Summary of Synthetic Pathways for Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside Hydrochloride

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Glycosylation | Varies | Stereoselectivity influenced by protecting groups |

| 2 | Benzylation | High | Optimal conditions improve yields |

| 3 | Purification and Isolation | >90 | Final product characterization via crystallography |

Immunostimulant Properties

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride has been identified as a precursor for the synthesis of swainsonine analogs, which exhibit immunostimulatory effects. These compounds have potential applications in enhancing immune responses against various pathogens, making them valuable in vaccine development and therapeutic interventions .

Antibiotic Development

Research indicates that benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride can be utilized to introduce the β-mycosamine unit into macrolide antibiotics like amphotericin B and nystatin. This incorporation is crucial for improving the efficacy of these antibiotics against resistant strains of bacteria . However, challenges remain regarding the efficiency of radical fragmentation methods employed in this context.

Table 2: Potential Antibiotic Applications

| Antibiotic | Modification Type | Outcome |

|---|---|---|

| Amphotericin B | Introduction of β-mycosamine | Enhanced efficacy |

| Nystatin | Structural modification | Improved resistance profile |

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various experimental settings:

- Vibrio cholerae Vaccine Development : The compound was used to synthesize chiral N-side chains for O-specific polysaccharides, demonstrating its utility in vaccine formulation against cholera .

- Synthetic Pathway Optimization : Research focused on optimizing reaction conditions for synthesizing derivatives of benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride to enhance yield and selectivity during antibiotic development .

Mechanism of Action

Molecular Targets and Pathways: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride exerts its effects by interacting with specific molecular targets such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The compound can modulate the activity of glycosyltransferases and glycosidases, thereby influencing glycosylation patterns and cellular functions .

Comparison with Similar Compounds

- Benzyl 3-amino-3-deoxy-beta-D-mannopyranoside hydrochloride

- Benzyl 3-amino-3-deoxy-alpha-D-glucopyranoside hydrochloride

- Benzyl 3-amino-3-deoxy-alpha-D-galactopyranoside hydrochloride

Uniqueness: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride (CAS Number: 172838-30-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and glycoscience. This article delves into its synthesis, biological properties, and relevant research findings.

The molecular formula of Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is , with a molecular weight of 305.75 g/mol. The compound features a benzyl group attached to a modified mannopyranoside structure, which contributes to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₀₅·HCl |

| Molecular Weight | 305.75 g/mol |

| CAS Number | 172838-30-1 |

| Storage Temperature | -20°C |

Synthesis

The synthesis of this compound has been achieved through various stereocontrolled methods involving thioglycoside donors. A notable study reported the successful synthesis using protecting groups that enhance selectivity in glycosylation reactions, leading to high yields of the desired products . The methodology emphasizes the importance of substituents at the mannose 3-position in determining the stereochemical outcome of reactions.

Immunostimulatory Effects

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride has been explored for its immunostimulatory properties. It is noted for being used in the preparation of swainsonine analogs, which have shown potential as immunostimulants . This suggests that the compound may enhance immune responses, making it a candidate for further research in immunotherapy.

Case Studies and Research Findings

- Glycosylation Studies : A study highlighted the effectiveness of benzylidene imine groups in enhancing selectivity during glycosylation processes, which is critical for synthesizing compounds with specific biological activities .

- Immunomodulatory Applications : In vitro studies have suggested that compounds similar to Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside can modulate immune responses in various cell types, indicating potential therapeutic applications in autoimmune diseases and cancer treatment .

Future Directions

The biological activity of Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride presents numerous avenues for future research:

- Expanded Immunological Studies : Further exploration into its mechanisms as an immunostimulant could reveal novel therapeutic applications.

- Antimicrobial Research : Investigating its potential as an antimicrobial agent could lead to new treatments for resistant infections.

- Synthesis Optimization : Continued refinement of synthetic methods may yield more efficient pathways to produce this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves protecting group strategies. For example, benzylation of mannose derivatives followed by deprotection and amination at the 3-position. A common approach includes reacting α-D-mannopyranose with benzyl chloride under basic conditions (e.g., NaH or NaOH) to introduce benzyl groups, followed by selective deprotection and substitution with an amino group . Purification via recrystallization or column chromatography (using solvents like ethyl acetate/hexane) is critical for achieving >95% purity. Characterization via (e.g., δ 7.3 ppm for benzyl protons) and mass spectrometry (e.g., molecular ion peak at m/z 270.28 for the base compound) is standard .

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

- Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to confirm α-configuration at the anomeric carbon. X-ray crystallography is definitive for resolving ambiguities in glycosidic bond stereochemistry . Comparative analysis with known α-D-mannopyranoside derivatives (e.g., Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside) via optical rotation ([α] values) can also corroborate structural fidelity .

Q. What are the primary applications of this compound in enzymatic and glycosylation studies?

- Methodology : The compound serves as a substrate for glycosidases to study enzyme kinetics (e.g., and determination) or as a ligand in affinity chromatography for isolating mannose-binding lectins . Its benzyl groups enhance stability against enzymatic hydrolysis, enabling prolonged reaction monitoring under physiological conditions .

Advanced Research Questions

Q. How does the 3-amino group influence carbohydrate-protein interactions compared to unmodified mannopyranosides?

- Methodology : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities with lectins (e.g., concanavalin A). The 3-amino group introduces a cationic charge at physiological pH, potentially altering hydrogen-bonding networks. For example, SPR studies may reveal a change of 2–3 kcal/mol compared to non-aminated analogs . Computational docking (e.g., AutoDock Vina) can model interactions, highlighting steric or electronic effects .

Q. What experimental strategies resolve contradictions in synthetic yields reported for similar benzyl-protected mannopyranosides?

- Methodology : Analyze reaction conditions from literature (e.g., vs. 12):

- : Reports 70–80% yields using BuSnO-mediated benzylation at 120°C.

- : Achieves 60% yields via acetyl-group protection prior to benzylation.

- Resolution : Optimize temperature (100–120°C) and catalyst (e.g., BuNBr) to balance reactivity and side reactions. Monitor intermediates via TLC (R 0.5 in EtOAc/hexane 3:7) .

Q. How can this compound be used to study pathogen-host interactions involving mannose-specific adhesion?

- Methodology : Functionalize the 3-amino group with fluorescent probes (e.g., FITC) via NHS-ester coupling. Use confocal microscopy to track binding to pathogen surfaces (e.g., Candida albicans mannoproteins). Competitive inhibition assays with free mannose can quantify specificity (IC values) .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

- Methodology : Large-scale benzylation often faces solubility issues. Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) in biphasic systems (water/dichloromethane) to improve efficiency. For amino group introduction, replace toxic reagents (e.g., NH gas) with safer alternatives like ammonium acetate .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.